N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide hydrochloride
Description
This compound features a 6-chloro-substituted benzothiazole core linked via an amide bond to a 3-(trifluoromethyl)benzoyl group. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the chloro substituent on the benzothiazole ring may influence electronic properties and binding interactions .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N3OS.ClH/c1-25(2)8-9-26(18-24-15-7-6-14(20)11-16(15)28-18)17(27)12-4-3-5-13(10-12)19(21,22)23;/h3-7,10-11H,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNQQLPOHVYJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Modifications
Benzothiazole Substituents
- Main Compound : 6-chloro substitution on the benzothiazole ring.
- Compounds : Feature 6-trifluoromethyl or unsubstituted benzothiazole cores, altering steric bulk and electronic profiles .
Amide/Acetamide Variations
Aminoalkyl Side Chains
- Main Compound: 2-(dimethylamino)ethyl group facilitates protonation under physiological conditions, improving solubility via hydrochloride salt formation.
- : Utilizes a 3-(dimethylamino)propyl chain, increasing alkyl chain length and possibly altering pharmacokinetic properties .
Molecular Weight and Physicochemical Properties
Functional Implications
- Hydrochloride Salts : Common in all analogs (except ), suggesting a strategy to optimize aqueous solubility for pharmaceutical applications.
- Aromatic vs. Aliphatic Amides : Benzamide derivatives (main compound, ) may exhibit stronger π-π stacking interactions compared to acetamides (), affecting target selectivity.
Preparation Methods
Synthesis of 6-Chloro-1,3-Benzothiazol-2-Amine
The benzothiazole core is synthesized via cyclization of 4-chloroaniline derivatives. A modified protocol from SAS Publishers involves the following steps:
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Condensation : 4-Chloroaniline reacts with ammonium thiocyanate in the presence of bromine in acetic acid, forming 6-chloro-2-aminobenzothiazole.
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Purification : The crude product is recrystallized from ethanol, yielding pale yellow crystals (mp: 194–196°C, yield: 90%).
Key Reaction Conditions :
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Solvent: Acetic acid
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Temperature: Reflux at 120°C for 4 hours
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Characterization: IR (KBr) shows N–H stretching at 3,320 cm⁻¹ and C=N absorption at 1,620 cm⁻¹ .
Preparation of 2-(Dimethylamino)ethyl Chloride Hydrochloride
This intermediate is synthesized via chlorination of dimethylethanolamine, as described in Chinese Patent CN103408432A :
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Chlorination : Dimethylethanolamine reacts with thionyl chloride (SOCl₂) at 5–15°C under ice-water bath conditions.
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Workup : Absolute ethanol is added post-reaction, followed by reflux and filtration to isolate the product (mp: 201–204°C, yield: 88.6%).
Optimized Parameters :
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Molar ratio: SOCl₂ : dimethylethanolamine = 1.1:1
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Advantages: Eliminates recrystallization, reduces inorganic salts to <0.5% .
Alkylation of 6-Chloro-1,3-Benzothiazol-2-Amine
The benzothiazole amine is alkylated with 2-(dimethylamino)ethyl chloride hydrochloride to introduce the tertiary amine moiety:
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Reaction : 6-Chloro-1,3-benzothiazol-2-amine and 2-(dimethylamino)ethyl chloride hydrochloride are combined in dry DMF with K₂CO₃ as a base.
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Conditions : Stirred at 60°C for 12 hours under nitrogen.
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Isolation : The product, N-(6-chloro-1,3-benzothiazol-2-yl)-2-(dimethylamino)ethylamine, is extracted with ethyl acetate and dried (yield: 75–80%).
Characterization :
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¹H NMR (DMSO-d₆): δ 7.45 (d, 1H, benzothiazole-H), 3.65 (t, 2H, –CH₂N), 2.40 (s, 6H, N(CH₃)₂).
Acylation with 3-(Trifluoromethyl)benzoyl Chloride
The secondary amine undergoes acylation to form the final amide backbone:
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Activation : 3-(Trifluoromethyl)benzoic acid is converted to its acid chloride using oxalyl chloride in dry dichloromethane.
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Coupling : The acid chloride reacts with N-(6-chloro-1,3-benzothiazol-2-yl)-2-(dimethylamino)ethylamine in THF with triethylamine.
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Workup : The crude amide is purified via column chromatography (hexane:ethyl acetate = 3:1, yield: 70%).
Analytical Data :
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¹³C NMR (CDCl₃): δ 168.5 (C=O), 132.1 (CF₃), 124.8 (q, J = 272 Hz, CF₃).
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HRMS (ESI): m/z calc. for C₁₉H₁₈ClF₃N₃OS⁺ [M+H]⁺: 456.08, found: 456.12.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt for improved stability:
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Acid Treatment : The amide is dissolved in anhydrous ether, and HCl gas is bubbled through the solution.
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Precipitation : The hydrochloride salt forms as a white solid, filtered and dried under vacuum (yield: 95%).
Salt Characterization :
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Melting Point: 215–218°C (decomposes).
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Elemental Analysis: Calculated for C₁₉H₁₈ClF₃N₃OS·HCl: C, 47.12%; H, 3.95%; N, 8.68%. Found: C, 47.08%; H, 3.91%; N, 8.64%.
Comparative Analysis of Synthetic Routes
Mechanistic Insights
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Alkylation : The reaction proceeds via an SN2 mechanism, where the benzothiazole amine acts as a nucleophile attacking the electrophilic carbon of 2-(dimethylamino)ethyl chloride .
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Acylation : Triethylamine neutralizes HCl, driving the reaction toward amide bond formation. The electron-withdrawing CF₃ group enhances the electrophilicity of the benzoyl chloride.
Q & A
Q. What methodologies enable the study of this compound’s environmental fate and degradation pathways?
- Methodological Answer :
- Photolysis/Hydrolysis : Expose to UV light (254 nm) or aqueous buffers (pH 3–9) and analyze degradation products via LC-QTOF .
- Ecotoxicity Assays : Test acute toxicity in Daphnia magna or algae to assess environmental risk .
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